Dhx9-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

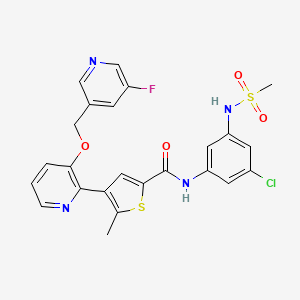

2D Structure

3D Structure

Properties

Molecular Formula |

C24H20ClFN4O4S2 |

|---|---|

Molecular Weight |

547.0 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoro-3-pyridinyl)methoxy]-2-pyridinyl]-5-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C24H20ClFN4O4S2/c1-14-20(23-21(4-3-5-28-23)34-13-15-6-17(26)12-27-11-15)10-22(35-14)24(31)29-18-7-16(25)8-19(9-18)30-36(2,32)33/h3-12,30H,13H2,1-2H3,(H,29,31) |

InChI Key |

ZYOZMPHRCIZYSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of DHX9 Inhibitors: A Technical Overview

Disclaimer: As of late 2025, publicly available information specifically detailing a compound designated "Dhx9-IN-3" is limited. Therefore, this document provides a comprehensive overview of the mechanism of action of well-characterized DHX9 inhibitors, using representative data to illustrate the core principles of targeting this helicase. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to DHX9 as a Therapeutic Target

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial to various cellular processes.[1][2] It belongs to the DExD/H-Box superfamily II of helicases and utilizes the energy from nucleotide triphosphate (NTP) hydrolysis to unwind complex nucleic acid structures.[3][4] DHX9 can resolve double-stranded RNA (dsRNA), DNA/RNA hybrids (R-loops), G-quadruplexes, and other secondary structures.[3][5] This activity is integral to:

-

Maintenance of Genomic Stability: DHX9 resolves R-loops that can form during transcription and replication, preventing DNA damage and genomic instability.[6][7][8]

-

DNA Replication and Repair: It interacts with key proteins in DNA damage repair pathways like BRCA1 and is involved in DNA replication.[5][7]

-

Gene Expression: DHX9 plays a role in both the transcription and translation of various genes, including those involved in cancer.[5][6]

-

RNA Processing and Transport: The enzyme is involved in various aspects of RNA metabolism.[9]

Elevated expression of DHX9 is observed in multiple cancer types, including colorectal and lung cancer, and is often associated with a poor prognosis.[5][10] Certain cancers, particularly those with microsatellite instability (MSI), exhibit a strong dependency on DHX9 for survival, making it an attractive therapeutic target.[5] Inhibition of DHX9 can lead to an accumulation of R-loops and double-stranded RNA, triggering replication stress, DNA damage, and a tumor-intrinsic interferon response, ultimately leading to cancer cell death.[5][11]

Core Mechanism of Action of DHX9 Inhibition

DHX9 inhibitors are designed to interfere with the enzymatic functions of the DHX9 protein. The primary mechanisms revolve around disrupting its helicase and ATPase activities.

-

Inhibition of Helicase Activity: The core function of DHX9 is to unwind nucleic acid duplexes. Inhibitors block this mechanical action, leading to the accumulation of problematic structures like R-loops.[5]

-

Inhibition of ATPase Activity: DHX9's helicase function is powered by the hydrolysis of ATP.[1] Many inhibitors are non-competitive with respect to ATP, binding to an allosteric site on the protein.[12] This binding induces a conformational change that renders the enzyme inactive, preventing it from using ATP to fuel the unwinding of RNA and DNA structures.[1][12]

By blocking these functions, DHX9 inhibitors induce synthetic lethality in susceptible cancer cells. This occurs because cancer cells with certain genetic backgrounds (like deficient mismatch repair) are more reliant on DHX9 to manage high levels of replication stress and R-loop formation.[5] When DHX9 is inhibited, these cells are pushed past a tolerable threshold of genomic instability, leading to cell cycle arrest and apoptosis.[5]

Quantitative Data for Representative DHX9 Inhibitors

The following table summarizes key quantitative data for known DHX9 inhibitors, which serve as representative examples of the potency and activity of this class of compounds.

| Compound ID | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Reference |

| ATX968 | DHX9 Unwinding Assay | Biochemical | ~20 µM (for hit 1) | --INVALID-LINK--[12] |

| ATX968 | DHX9 ATPase Assay | Biochemical | ~21 µM (for hit 1) | --INVALID-LINK--[12] |

| This compound | Anti-proliferation | LS411N cells | 8.7 nM (IC50) | --INVALID-LINK--[13] |

| Dhx9-IN-5 | DHX9 Inhibition | Biochemical | 4.3 nM (IC50) | --INVALID-LINK--[13] |

| Dhx9-IN-9 | Cellular Target Engagement | Cellular | 0.0177 µM (EC50) | --INVALID-LINK--[13] |

| Dhx9-IN-11 | Cellular Target Engagement | Cellular | 0.0838 µM (EC50) | --INVALID-LINK--[13] |

Experimental Protocols

Detailed methodologies are crucial for the characterization of DHX9 inhibitors. Below are protocols for key experiments.

DHX9 Helicase Unwinding Assay

This assay measures the ability of a compound to inhibit the unwinding of a nucleic acid substrate by DHX9.

Principle: A fluorescently labeled oligonucleotide substrate with a quencher is used. When the substrate is in a double-stranded form, the fluorescence is quenched. Upon unwinding by DHX9, the fluorescent strand is released, leading to an increase in fluorescence signal.

Protocol:

-

Plate Preparation: Serially dilute the test compound in DMSO. Stamp 100 nL of the dilutions into a 384-well assay plate. Include controls for no inhibition (DMSO) and maximum inhibition (a known potent inhibitor).

-

Enzyme Incubation: Add DHX9 enzyme (e.g., 2.5 nM final concentration) to the assay plate containing the compounds and pre-incubate for 15 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding the fluorescently labeled oligonucleotide substrate (e.g., 12.5 nM final concentration) and ATP (e.g., 5 µM final concentration).

-

Data Acquisition: Read the plate kinetically on a fluorescence plate reader at 60-second intervals for 30 minutes.

-

Data Analysis: Calculate the initial velocity (slope) of the reaction. Normalize the data to controls and fit to a four-parameter logistic equation to determine the IC50 value.[5]

DHX9 ATPase Assay

This assay measures the hydrolysis of ATP by DHX9, which is essential for its helicase activity.

Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by DHX9. This can be measured using various commercial kits, often employing a coupled enzyme system that results in a colorimetric or fluorescent readout.

Protocol:

-

Reaction Setup: In a 384-well plate, add the test compound, DHX9 enzyme, and a suitable nucleic acid substrate (e.g., dsRNA) to stimulate ATPase activity.

-

Reaction Initiation: Add ATP to initiate the reaction.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay).

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of ATP consumed. Determine EC50 values by plotting the compound concentration against the percentage of inhibition.[12][14]

Cellular Proliferation Assay

This assay determines the effect of the DHX9 inhibitor on the growth of cancer cell lines.

Principle: Cells are seeded in microplates and treated with the inhibitor. After a period of incubation, cell viability is measured using a reagent like resazurin (alamarBlue) or by quantifying ATP content (CellTiter-Glo®).

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MSI-H colorectal cancer lines like HCT116 or LS411N) into 96-well or 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the DHX9 inhibitor.

-

Incubation: Incubate the cells for a period of 3 to 7 days.

-

Viability Measurement: Add the viability reagent (e.g., CellTiter-Glo®) to each well and incubate as required.

-

Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values for anti-proliferative activity.

Visualizations

DHX9 Signaling and Inhibition Pathway

Caption: Mechanism of DHX9 inhibition leading to cancer cell apoptosis.

Experimental Workflow for DHX9 Inhibitor Characterization

Caption: Workflow for the discovery and characterization of a DHX9 inhibitor.

References

- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. RNA Helicase A - Wikipedia [en.wikipedia.org]

- 3. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. accenttx.com [accenttx.com]

The Advent of DHX9 Inhibition: A Technical Guide to the Discovery and Synthesis of Novel Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9), a crucial enzyme in maintaining genomic stability through its roles in DNA replication, transcription, and RNA processing, has emerged as a compelling target for cancer therapy.[1][2][3][4] Its overexpression in various cancers, particularly those with microsatellite instability (MSI), underscores its therapeutic potential.[2][5] This technical guide provides an in-depth overview of the discovery and synthesis of DHX9 inhibitors, with a focus on the pioneering allosteric inhibitor ATX968 and available data on Dhx9-IN-3. It details the experimental protocols for key assays, presents quantitative data for inhibitor characterization, and visualizes the intricate signaling pathways and discovery workflows.

Introduction to DHX9 as a Therapeutic Target

DHX9 is a multifunctional helicase that unwinds DNA and RNA duplexes, as well as more complex structures like R-loops and G-quadruplexes.[6][7] This activity is vital for preventing replication stress and DNA damage.[1][8] Cancer cells, especially those with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H), exhibit a strong dependency on DHX9 for survival, making it a promising target for precision oncology.[2][9] Inhibition of DHX9's enzymatic activity leads to an accumulation of R-loops, replication stress, and ultimately, cell cycle arrest and apoptosis in these vulnerable cancer cells.[2][5]

Quantitative Data on DHX9 Inhibitors

The development of DHX9 inhibitors has yielded several compounds with potent activity. The following tables summarize the key quantitative data for prominent DHX9 inhibitors.

Table 1: Biochemical and Cellular Potency of DHX9 Inhibitors

| Compound | DHX9 ATPase IC50 (μM) | DHX9 Unwinding IC50 (μM) | Cell Proliferation IC50 (nM) (LS411N cells) |

| ATX968 | 0.023 | 0.003 | Not specified |

| Compound 1 | 1.1 | 0.035 | Not specified |

| This compound (Compound 621) | Not specified | Not specified | 8.7[10] |

Table 2: Binding Affinity and Kinetics of DHX9 Inhibitors (SPR)

| Compound | K_D (μM) | Residence Time (1/k_off) (s) |

| ATX968 | 0.027 | 1000 |

| Compound 1 | 0.40 | 5.4 |

| Compound 10 | 0.057 | Not specified |

| Compound 23 | 0.027 | Not specified |

| Compound 24 | 0.142 | Not specified |

Experimental Protocols

The characterization of DHX9 inhibitors relies on a suite of biochemical and biophysical assays.

DHX9 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DHX9. A typical protocol involves:

-

Reaction Mixture Preparation: A buffer solution containing 40 mM HEPES pH 7.5, 0.01% Tween 20, 0.01% BSA, 1 mM DTT, and 20 mM MgCl2 is prepared.[8]

-

Enzyme and Substrate Addition: Recombinant DHX9 protein (e.g., 2.5 nM final concentration) and a suitable oligonucleotide substrate (e.g., 12.5 nM) are added to the reaction mixture.[8]

-

Inhibitor Incubation: The test compound (inhibitor) is added at varying concentrations and pre-incubated with the enzyme and substrate for a defined period (e.g., 15 minutes).[8]

-

Reaction Initiation: The reaction is initiated by the addition of ATP (e.g., 5 µM final concentration).[8]

-

Detection: The amount of ADP produced is quantified, typically using a commercially available ATP hydrolysis assay kit that couples ADP production to a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

DHX9 Unwinding Activity Assay

This assay directly measures the helicase activity of DHX9 in unwinding a double-stranded nucleic acid substrate.

-

Substrate Preparation: A fluorescently labeled, double-stranded RNA or DNA substrate with a 3' overhang is typically used.[6] The substrate is designed such that the fluorescence is quenched when the strands are annealed.

-

Reaction Setup: The reaction is set up in a similar buffer to the ATPase assay, containing DHX9 enzyme and the labeled substrate.

-

Inhibitor Addition: The inhibitor is added at various concentrations.

-

Reaction Initiation: The unwinding reaction is initiated by the addition of ATP.

-

Detection: As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored over time using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the rate of unwinding against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity (K_D) and kinetics (association and dissociation rates) of inhibitors to DHX9.

-

Immobilization: Recombinant DHX9 protein is immobilized on the surface of a sensor chip.

-

Analyte Injection: The inhibitor (analyte) is flowed over the sensor surface at different concentrations.

-

Detection: The binding of the inhibitor to DHX9 causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The association rate (k_on) and dissociation rate (k_off) are determined from the binding and dissociation phases of the sensorgram. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on. The residence time is calculated as 1/k_off.[1]

Synthesis of a DHX9 Inhibitor: ATX968

The synthesis of ATX968, a potent and orally available allosteric inhibitor of DHX9, provides a representative example of the chemical synthesis of this class of compounds.[1]

Step 1: Synthesis of Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

A mixture of methyl 4-bromothiophene-2-carboxylate, potassium acetate, and a palladium catalyst is heated to facilitate a Miyaura borylation reaction, yielding the boronate ester intermediate.[1]

Step 2: Suzuki Coupling

The boronate ester is then coupled with a suitable pyridine derivative (e.g., 2-bromo-3-methylpyridine) under Suzuki coupling conditions to form the 4-(3-methylpyridin-2-yl)thiophene-2-carboxylate core.

Step 3: Amide Formation

The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with 3-chloro-5-methanesulfonamidophenylamine using a standard amide coupling reagent (e.g., HATU or EDCI) to yield the final product, ATX968.[1]

Visualizing Mechanisms and Workflows

Allosteric Inhibition of DHX9

Workflow for DHX9 Inhibitor Discovery

Downstream Cellular Effects of DHX9 Inhibition

Conclusion

The discovery of potent and selective DHX9 inhibitors like ATX968 represents a significant advancement in the development of targeted therapies for cancers with specific genetic vulnerabilities, such as MSI-H colorectal cancer.[2][3] The allosteric mechanism of inhibition offers a promising avenue for achieving selectivity and overcoming challenges associated with targeting ATP-binding sites.[1] While data on specific compounds like this compound are still emerging, the established methodologies for inhibitor discovery, characterization, and synthesis provide a clear roadmap for future research and development in this exciting field. Further exploration of DHX9 biology and the development of novel inhibitors hold the potential to deliver new and effective treatments for patients with difficult-to-treat cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accenttx.com [accenttx.com]

- 8. accenttx.com [accenttx.com]

- 9. accenttx.com [accenttx.com]

- 10. medchemexpress.com [medchemexpress.com]

Investigating the effect of Dhx9-IN-3 on gene expression

An in-depth guide to investigating the effects of DHX9 inhibition on gene expression, with a focus on the potent inhibitor Dhx9-IN-3 and its analogs.

Introduction: The Role of DHX9 in Gene Expression

DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved, multifunctional enzyme that plays a critical role in numerous cellular processes.[1] As an ATP-dependent helicase, it unwinds a variety of nucleic acid structures, including DNA-DNA, RNA-RNA, and RNA-DNA hybrids.[2] Its functions are integral to the regulation of gene expression, spanning transcription, RNA processing, translation, and the maintenance of genomic stability.[1][3]

A primary function of DHX9 is the resolution of R-loops—three-stranded nucleic acid structures consisting of an RNA-DNA hybrid and a displaced single strand of DNA.[4][5] These R-loops can form during transcription and are particularly enriched at gene promoters. While they can play a role in gene regulation, their accumulation can lead to transcriptional stalling, replication stress, and DNA damage.[5][6] DHX9 associates with RNA Polymerase II and resolves these R-loops, ensuring the fidelity of transcription.[5] Consequently, DHX9 has emerged as a compelling therapeutic target, particularly in oncology, where its inhibition can selectively impact cancer cells that are highly dependent on its activity.[7][8]

This document provides a technical overview of the effects of DHX9 inhibition on gene expression, using the specific inhibitor This compound and other well-characterized molecules like ATX968 as examples.

Mechanism of Action: DHX9 Inhibition

DHX9 inhibitors function by interfering with the helicase activity of the DHX9 protein.[7] By binding to the enzyme, these small molecules typically prevent the ATP hydrolysis required to power the unwinding of nucleic acid structures.[7] The primary consequence of this inhibition is the accumulation of R-loops and other secondary structures that DHX9 would normally resolve. This disruption leads to a cascade of cellular events, including:

-

Transcriptional Dysregulation: The stalling of RNA polymerase at unresolved R-loops alters the expression of numerous genes.[5][9]

-

Replication Stress: The persistence of R-loops creates conflicts with the DNA replication machinery, leading to stalled replication forks.[5][8]

-

DNA Damage Response: Increased replication stress and DNA breaks trigger a cellular DNA damage response, which can ultimately lead to cell-cycle arrest and apoptosis.[8][10]

Certain cancer types, such as those with microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR), show a strong dependency on DHX9, making them particularly vulnerable to its inhibition.[8][11]

Caption: Proposed mechanism of DHX9 inhibition leading to gene dysregulation.

Quantitative Data on DHX9 Inhibitors

The study of DHX9 inhibitors has yielded key quantitative metrics that demonstrate their potency and cellular effects. Data has been aggregated from studies on this compound and other potent, selective inhibitors.

Table 1: In Vitro Potency of DHX9 Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for various DHX9 inhibitors across different assays and cell lines.

| Compound | Assay Type | Target/Cell Line | Potency Value | Reference |

| This compound | Anti-proliferation | LS411N (human cecum) | IC50: 8.7 nM | [12] |

| Enoxacin | Anti-proliferation | A549 (human lung cancer) | IC50: 25.52 µg/ml | [13] |

| Enoxacin | Anti-proliferation | A549 (DHX9-shRNA) | IC50: 49.04 µg/ml | [13] |

| Patented Cmpd. | Enzymatic (ADP-Glo) | Recombinant DHX9 | Inflection Point: 0.028 µM | [14] |

| Patented Cmpd. | Cellular (qPCR) | HCT 116 (human colon) | EC50: 1.41 µM (circBRIP1) | [14] |

Table 2: Impact of DHX9 Modulation on Gene Expression

This table highlights the global impact on the transcriptome following the disruption of DHX9 function.

| Modulation Method | Cell Line | Analysis Method | Key Finding | Reference |

| DHX9 Knockdown | LNCaP (prostate cancer) | RNA-Sequencing | 1248 differentially expressed genes (Fold Change > 1.5, p < 0.05) | [15] |

| ATX968 Treatment | In vivo Xenograft | Biomarker Analysis | Dose-dependent increase in circular RNA (circBRIP1) | [16] |

Experimental Protocols

Investigating the effect of a DHX9 inhibitor like this compound on gene expression primarily involves genome-wide analysis via RNA-Sequencing (RNA-seq) and targeted validation using Reverse Transcription Quantitative PCR (RT-qPCR).

Caption: Workflow for analyzing gene expression changes after DHX9 inhibition.

Protocol: RNA-Sequencing (RNA-seq)

This protocol outlines the steps for a typical RNA-seq experiment to identify differentially expressed genes (DEGs) upon treatment with a DHX9 inhibitor.[17]

-

Cell Culture and Treatment:

-

Plate a sensitive cell line (e.g., HCT116, LS411N) at a density that ensures logarithmic growth during the treatment period. Prepare at least three biological replicates per condition.

-

Treat cells with this compound at a predetermined concentration (e.g., 1x, 5x, and 10x the IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control group (e.g., DMSO).

-

-

RNA Extraction:

-

Harvest cells and isolate total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (for A260/280 ratio) and a bioanalyzer (for RNA Integrity Number, RIN). A RIN score > 8 is recommended.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from 1 µg of total RNA using a kit like RiboMinus.[17]

-

Construct a directional RNA library using a suitable kit (e.g., NEBNext Ultra Directional RNA Library Prep Kit). This involves RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.

-

Perform PCR amplification to enrich for adapter-ligated fragments.

-

-

Sequencing:

-

Quantify the final libraries and pool them.

-

Perform sequencing on an Illumina platform (e.g., HiSeq, NovaSeq) to generate paired-end reads (e.g., 2x150 bp).

-

-

Data Analysis:

-

Perform quality control on raw FASTQ files using tools like FastQC and remove adapters and low-quality reads with Trimmomatic.[17]

-

Align the trimmed reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.[17]

-

Quantify gene expression counts using tools such as featureCounts or HTSeq.

-

Perform differential expression analysis between inhibitor-treated and vehicle control samples using a package like DESeq2 or edgeR.[17] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 are typically considered significant.

-

Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for validating the expression changes of specific genes identified by RNA-seq.[18][19][20]

-

RNA to cDNA Synthesis:

-

Using the same RNA samples from the RNA-seq experiment, reverse transcribe 1 µg of total RNA into complementary DNA (cDNA).

-

Use a reverse transcriptase enzyme (e.g., SuperScript IV) with a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.[18]

-

Dilute the resulting cDNA (e.g., 1:10) with nuclease-free water for use in the qPCR reaction.[18]

-

-

Primer Design:

-

Design primers for your genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to prevent amplification of genomic DNA.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in triplicate for each sample. A typical 20 µL reaction includes:

-

10 µL of 2x SYBR Green Master Mix

-

0.5 µL of Forward Primer (10 µM)

-

0.5 µL of Reverse Primer (10 µM)

-

2 µL of diluted cDNA

-

7 µL of Nuclease-free water

-

-

Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[18]

-

-

Data Analysis:

-

Collect the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[18] This involves normalizing the Ct value of the gene of interest to the housekeeping gene (ΔCt) and then comparing the ΔCt of the treated sample to the control sample (ΔΔCt).

-

The final fold change is calculated as 2^(-ΔΔCt).

-

Conclusion

The inhibition of DHX9, exemplified by molecules like this compound and ATX968, represents a promising therapeutic strategy that profoundly impacts gene expression. The primary mechanism involves the disruption of R-loop resolution, leading to widespread transcriptional alterations and the induction of replication stress. The methodologies of RNA-seq and RT-qPCR are essential tools for elucidating these effects, providing both a global transcriptomic snapshot and precise validation of key gene expression changes. The quantitative data gathered from these experiments are crucial for characterizing inhibitor potency and understanding the downstream biological consequences, paving the way for further development of DHX9-targeted therapies.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. tandfonline.com [tandfonline.com]

- 4. TDRD3 promotes DHX9 chromatin recruitment and R-loop resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. publires.unicatt.it [publires.unicatt.it]

- 10. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]

- 15. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accenttx.com [accenttx.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. elearning.unite.it [elearning.unite.it]

- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gene Expression Analysis by Reverse Transcription Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

Preliminary Technical Guide: Anti-Cancer Activity of Dhx9-IN-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary data on the anti-cancer activity of Dhx9-IN-3. Due to the limited public information specifically on this compound, this guide also incorporates established knowledge and experimental protocols related to the inhibition of its target, the DExH-Box Helicase 9 (DHX9), to provide a comprehensive framework for its potential therapeutic application and further investigation.

Introduction to DHX9 as a Cancer Target

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] Dysregulation of DHX9 activity has been implicated in the development and progression of numerous cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context and its interacting partners.[1] Elevated expression of DHX9 is observed in multiple cancer types, including colorectal, lung, breast, and ovarian cancers, and is often associated with a poor prognosis.[2][3]

The multifaceted role of DHX9 in cancer biology makes it an attractive therapeutic target. Inhibition of DHX9 has been shown to induce cell cycle arrest, apoptosis, and replication stress in cancer cells, particularly in tumors with specific genetic backgrounds such as microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[2][4]

This compound: A Potent DHX9 Inhibitor

This compound (also referred to as Compound 621) is a small molecule inhibitor of the ATP-dependent RNA helicase A activity of DHX9. Preliminary data has demonstrated its potent anti-proliferative effects in a cancer cell line.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Further studies are required to establish a broader profile across various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| This compound | LS411N | Anti-proliferation | 8.7 | (Data inferred from vendor information) |

Postulated Mechanism of Action and Signaling Pathways

Based on studies of other DHX9 inhibitors and DHX9 knockdown experiments, the anti-cancer activity of this compound is likely mediated through the disruption of key cellular processes that are dependent on DHX9's helicase activity. Inhibition of DHX9 is expected to lead to:

-

Increased R-loop Formation: DHX9 resolves R-loops, which are three-stranded nucleic acid structures that can cause genomic instability. Inhibition of DHX9 leads to the accumulation of R-loops, resulting in DNA damage and replication stress.[1][5]

-

Replication Stress and DNA Damage: The accumulation of R-loops and other secondary DNA/RNA structures can impede DNA replication, leading to replication stress, cell cycle arrest, and apoptosis.[4]

-

Induction of an Interferon Response: Inhibition of DHX9 can lead to the accumulation of double-stranded RNA (dsRNA), triggering a tumor-intrinsic interferon response, which can enhance anti-tumor immunity.[5][6]

-

Modulation of Key Cancer-Related Signaling Pathways: DHX9 is known to interact with and modulate several signaling pathways critical for cancer cell survival and proliferation, including the p53, Wnt/β-catenin, and NF-κB pathways.[1][7]

Visualizing the DHX9-Modulated Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by the inhibition of DHX9.

Caption: Potential mechanism of action of this compound.

Recommended Experimental Protocols

The following are detailed methodologies for key experiments to further characterize the anti-cancer activity of this compound. These protocols are based on established methods used for other DHX9 inhibitors.[2][7][8][9]

Cell Proliferation Assay

Objective: To determine the IC50 of this compound in a panel of cancer cell lines.

Protocol:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival of cancer cells.

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment group.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Treat cells with this compound at concentrations around the IC50 for 24, 48, and 72 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Treat cells with this compound for a specified time (e.g., 48 hours).

-

Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in DNA damage response and apoptosis.

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., γH2AX for DNA damage, cleaved PARP and cleaved Caspase-3 for apoptosis).

-

Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Implant a suitable cancer cell line (e.g., LS411N) subcutaneously into immunodeficient mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: A typical workflow for preclinical studies of this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of DHX9 with demonstrated anti-proliferative activity in a cancer cell line. Based on the known functions of DHX9 and the effects of its inhibition, this compound holds promise as a potential anti-cancer therapeutic agent. Further in-depth studies are warranted to fully characterize its efficacy, mechanism of action, and safety profile. Future investigations should focus on:

-

Screening this compound against a broad panel of cancer cell lines to identify sensitive tumor types.

-

Elucidating the detailed molecular mechanisms underlying its anti-cancer activity.

-

Evaluating its efficacy in various preclinical in vivo cancer models.

-

Investigating potential synergistic effects with other anti-cancer agents.

This technical guide provides a foundational framework for the continued investigation of this compound as a novel cancer therapeutic.

References

- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]

- 7. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]

- 9. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DHX9 Helicase in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme with pivotal roles in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its ability to unwind both DNA and RNA duplexes, as well as complex nucleic acid structures, places it at the crossroads of normal cellular function and malignant transformation.[1][2] Emerging evidence has illuminated the dualistic nature of DHX9 in oncology, acting as both a promoter of tumorigenesis and a guardian of genomic integrity, depending on the specific cellular context and its interacting partners.[3] Upregulation of DHX9 has been documented in a wide array of human cancers and is frequently correlated with poor prognosis, highlighting its potential as a valuable biomarker and a compelling target for novel anticancer therapies.[4][5][6][7][8][9] This technical guide provides a comprehensive overview of the current understanding of DHX9's role in cancer progression, with a focus on its molecular mechanisms, involvement in key signaling pathways, and its potential for therapeutic intervention.

Data Presentation: DHX9 Expression and Prognostic Significance in Cancer

The aberrant expression of DHX9 is a common feature across numerous malignancies. The following tables summarize the available quantitative data on DHX9 expression levels and its correlation with clinical outcomes in various cancer types.

| Cancer Type | Tissue Type | DHX9 Expression Level (Tumor vs. Normal) | Method | Reference |

| Breast Cancer | Tumor Tissue | Higher protein expression | CPTAC | [5] |

| Colorectal Cancer (CRC) | Tumor Tissue | Higher protein expression | CPTAC | [5] |

| Tumor Tissue | Significantly elevated mRNA and protein levels | Western Blot, IHC | [8] | |

| Liver Cancer (LIHC) | Tumor Tissue | Significantly higher mRNA expression (p-value = 7.00e-03) | Microarray (GSE29079) | [10] |

| Tumor Tissue | Significantly higher mRNA expression in 369 HCC tissues vs. 50 normal tissues | TCGA | [7] | |

| Tumor Tissue | Upregulated in 12 prognosis-related DEAH-box helicases | TCGA | [6] | |

| Lung Cancer (LUAD) | Tumor Tissue | Higher protein expression | CPTAC | [5] |

| Tumor Tissue | Higher in small cell lung cancer (SCLC) and adenocarcinoma tissues | Western Blot, IHC | [11] | |

| Ovarian Cancer | Tumor Tissue | Higher protein expression | CPTAC | [5] |

| Prostate Cancer (PCa) | Tumor Tissue | Significantly higher mRNA expression (p-value = 7.00e-03) | Microarray (GSE29079) | [10] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor Tissue | Higher expression correlated with advanced N stage and TNM stage | IHC | [12] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Tumor Tissue | Higher protein expression | CPTAC | [5] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Tumor Tissue | Lower protein expression | CPTAC | [5] |

| Cancer Type | Patient Cohort | High DHX9 Expression Correlation | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |

| Adrenocortical Carcinoma (ACC) | TCGA | Poor Overall Survival (OS) & Disease-Free Survival (DFS) | - | - | <0.05 | [5] |

| Breast Cancer | TCGA | Poor Relapse-Free Survival (RFS), Distant Metastasis-Free Survival (DMFS), & Post-Progression Survival (PPS) | - | - | <0.05 | [5] |

| Liver Cancer (LIHC) | TCGA | Poor OS, RFS, Progression-Free Survival (PFS), & Disease-Specific Survival (DSS) | >1 | - | <0.05 | [5][6] |

| Lung Cancer (LUAD) | TCGA | Poor OS & DFS | - | - | <0.05 | [5] |

| Prostate Cancer (PCa) | TCGA | Poor DFS | - | - | <0.05 | [5] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 110 resected patients | Poorer OS | 1.818 | 1.024–3.225 | 0.041 | [12] |

| Poorer RFS | 2.031 | 1.238–3.333 | 0.005 | [12] |

Core Signaling Pathways Involving DHX9 in Cancer

DHX9 exerts its influence on cancer progression through intricate interactions with various signaling pathways. The following diagrams, generated using the DOT language, visualize these key networks.

DHX9 in DNA Damage Response and Homologous Recombination

dot

References

- 1. researchgate.net [researchgate.net]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability [ideas.repec.org]

- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]

- 6. High Levels of DEAH-Box Helicases Relate to Poor Prognosis and Reduction of DHX9 Improves Radiosensitivity of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The enigmatic helicase DHX9 as a candidate prognostic biomarker for resected pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DHX9 Inhibition on R-loop Metabolism: A Technical Guide

Abstract: The DEAH-box helicase 9 (DHX9) is a critical enzyme in nucleic acid metabolism, possessing the ability to unwind DNA, RNA, and RNA:DNA hybrid structures. Its complex role in maintaining genomic integrity is highlighted by its dual function in both the formation and resolution of R-loops—three-stranded nucleic acid structures that are vital for physiological processes but also pose a significant threat to genome stability. Overexpression of DHX9 is common in various cancers, and its inhibition has emerged as a promising therapeutic strategy, particularly in tumors with deficiencies in the mismatch repair (dMMR) pathway, which are characterized by microsatellite instability (MSI-H). This guide provides an in-depth technical overview of the mechanism and consequences of DHX9 inhibition, focusing on its impact on R-loop homeostasis, the induction of replication stress and DNA damage, and the methodologies used to quantify these effects. We use the potent, selective inhibitor ATX968 as a primary example, alongside data for the related inhibitor Dhx9-IN-3, to illustrate the core principles of targeting this helicase.

Core Concepts: DHX9 and R-loop Homeostasis

The DHX9 Helicase

DHX9, also known as RNA Helicase A (RHA), is a highly conserved, ATP-dependent helicase belonging to the Superfamily 2 (SF2) of DExD/H-box proteins. It participates in a wide array of cellular processes, including transcription, DNA replication, RNA processing and transport, and the maintenance of genomic stability[1][2]. Its enzymatic activity allows it to resolve complex nucleic acid secondary structures, such as G-quadruplexes and the RNA:DNA hybrids that form the basis of R-loops[3].

R-loops: Formation, Function, and Threat

R-loops are structures formed during transcription when the nascent RNA strand hybridizes with the template DNA strand, displacing the non-template DNA strand[4]. While R-loops play physiological roles in processes like transcription regulation and class-switch recombination, their unscheduled accumulation can be pathological[4]. Persistent R-loops can obstruct the progression of replication forks, leading to transcription-replication collisions, DNA double-strand breaks (DSBs), and ultimately, genomic instability[3][4][5].

The Dual Role of DHX9 in R-loop Homeostasis

The function of DHX9 in R-loop metabolism is context-dependent and complex. On one hand, DHX9 can promote the formation of R-loops by unwinding secondary structures in the nascent RNA, thereby freeing the transcript to invade the DNA duplex[3]. Conversely, and more critically in the context of genomic stability, DHX9 acts to resolve R-loops by directly unwinding the RNA:DNA hybrid, preventing their pathological accumulation[5][6][7]. This balance is crucial for normal cellular function.

Pharmacological Inhibition of DHX9

Targeting DHX9 in Cancer

The reliance of certain cancer cells on specific DNA repair and replication stress response pathways creates therapeutic vulnerabilities. Cancers with deficient mismatch repair (dMMR), which are often MSI-H, exhibit a strong dependence on DHX9 for survival[1][3]. This synthetic lethal relationship makes DHX9 an attractive therapeutic target. Inhibition of DHX9's helicase activity prevents the resolution of R-loops, exacerbating the already high levels of replication stress in these tumors and pushing them past a survivable threshold of DNA damage[8][9].

Profile of DHX9 Inhibitors

While the user requested information on "this compound," public data on this specific compound is limited. Vendor websites identify This compound as "Compound 621"[10][11][12][13]. A more extensively characterized compound from the same chemical series is ATX968 (also known as DHX9-IN-2)[14]. Due to the wealth of available data, this guide will use ATX968 as the primary case study to illustrate the effects of potent and selective DHX9 inhibition.

Cellular Impact of DHX9 Inhibition

The primary consequence of inhibiting DHX9's enzymatic activity is the disruption of R-loop homeostasis, which triggers a cascade of events culminating in cell death, particularly in vulnerable cancer cells.

Induction of R-loop Accumulation

Treatment with a DHX9 inhibitor like ATX968 blocks the enzyme's ability to resolve R-loops. This leads to a significant accumulation of these RNA:DNA hybrid structures within the nucleus. This effect is particularly pronounced in MSI-H/dMMR cells and can be directly visualized and quantified using methods like DNA-RNA Immunoprecipitation (DRIP)[3][14].

Triggering Replication Stress and DNA Damage

The accumulation of R-loops creates physical barriers to the DNA replication machinery, causing replication forks to stall and collapse[3][6]. This replication stress is marked by the phosphorylation of checkpoint kinases and replication stress markers. The stalled forks are fragile and prone to breakage, leading to the formation of DNA double-strand breaks, which can be visualized by the accumulation of γH2AX foci at the damage sites[4][5].

Selective Cytotoxicity in MSI-H/dMMR Cancers

DHX9 inhibition leads to cell cycle arrest, primarily in the late S/G2 phase, as the cell attempts to repair the overwhelming DNA damage[8]. In MSI-H/dMMR cells, which already have a high basal level of genomic instability, this added burden is insurmountable. The result is the induction of apoptosis, leading to selective killing of the cancer cells while largely sparing their microsatellite stable (MSS) counterparts[3][8].

Quantitative Data Summary

The efficacy of DHX9 inhibitors has been quantified through various biochemical and cell-based assays.

Table 1: Potency of DHX9 Inhibitors

| Inhibitor | Assay Type | Value | Cell Line / Context | Reference |

|---|---|---|---|---|

| This compound | Anti-proliferation | IC₅₀: 8.7 nM | LS411N (MSI-H) | [10][15] |

| ATX968 | Cellular Target Engagement | EC₅₀: 0.054 µM | circBRIP1 Assay | [14][15] |

| ATX968 | Anti-proliferation | - | Selective against MSI-H/dMMR |[1][3] |

Table 2: Phenotypic Effects of DHX9 Inhibition with ATX968 (1 µM)

| Phenotype | Cell Context | Method | Result | Reference |

|---|---|---|---|---|

| R-loop Levels | MSI-H/dMMR (LS411N, HCT116) | Immunofluorescence (S9.6 Ab) | Significant increase after 48h | [3] |

| R-loop Levels | MSS/pMMR (NCI-H747) | Immunofluorescence (S9.6 Ab) | No significant change | [3] |

| Replication Stress | MSI-H/dMMR cells | Western Blot (p-RPA32) | Increased phosphorylation | [5][6] |

| DNA Damage | MSI-H/dMMR cells | Immunofluorescence (γH2AX) | Increased foci formation | [5][6] |

| Cell Cycle | MSI-H/dMMR (LS411N) | Flow Cytometry | Increased late S/G2 population after 72h | [8] |

| Apoptosis | MSI-H/dMMR (LS411N) | Annexin V Staining | Significant increase after 5 days |[8] |

Key Experimental Protocols

R-loop Detection by DNA-RNA Immunoprecipitation (DRIP)

DRIP is the gold-standard method for mapping R-loops. It utilizes the S9.6 monoclonal antibody, which specifically recognizes RNA:DNA hybrids[16]. The enriched DNA can be quantified at specific loci (DRIP-qPCR) or sequenced for genome-wide analysis (DRIP-seq).

Protocol: DRIP-qPCR

-

Cell Lysis and gDNA Extraction: Resuspend ~4 million cells in lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS). Treat with Proteinase K at 50°C for 3 hours. Extract genomic DNA (gDNA) using phenol:chloroform:isoamyl alcohol followed by ethanol precipitation.

-

gDNA Fragmentation: Resuspend gDNA in a suitable buffer. For DRIP-qPCR, fragment the DNA using a cocktail of restriction enzymes (e.g., EcoRI, HindIII, BsrGI, XbaI, SspI) overnight at 37°C to generate fragments of 0.5-10 kb[17][18].

-

Immunoprecipitation:

-

Dilute 4-10 µg of fragmented DNA in IP buffer (e.g., 10 mM NaPO4 pH 7.0, 140 mM NaCl, 0.05% Triton X-100).

-

Set aside 5-10% of the sample as "Input" control.

-

For a negative control, treat an aliquot of the remaining sample with RNase H (2 µL, 5000 U/mL) at 37°C for 4-6 hours to degrade R-loops[18].

-

Add 5-10 µg of S9.6 antibody to the non-RNase H-treated sample. Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the RNA:DNA hybrids from the beads using an elution buffer (50 mM Tris pH 8.0, 10 mM EDTA, 1% SDS) at 65°C.

-

-

DNA Purification: Purify the eluted DNA and the Input DNA using a standard column-based kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for known R-loop-positive regions (e.g., RPL13A promoter) and R-loop-negative regions[16]. Calculate the enrichment as a percentage of the input (% Input).

Assessment of DNA Damage (γH2AX Immunofluorescence)

This method visualizes DNA double-strand breaks by staining for the phosphorylated form of histone H2AX (γH2AX), which rapidly accumulates at DSB sites.

Protocol: γH2AX Staining [19][20]

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and treat with the DHX9 inhibitor (e.g., 1 µM ATX968) or vehicle control for the desired time (e.g., 48-72 hours).

-

Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 15-30 minutes at room temperature to allow antibody access to the nucleus.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the coverslips with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using imaging software like ImageJ/Fiji.

Cell Viability Measurement (CellTiter-Glo® Assay)

This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active, viable cells.

Protocol: CellTiter-Glo® [21][22][23]

-

Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density to ensure logarithmic growth over the assay period.

-

Compound Treatment: Add serial dilutions of the DHX9 inhibitor to the wells and incubate for the desired duration (e.g., 72 hours to 7 days).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium in a 96-well plate).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to vehicle-treated control wells to determine the percentage of cell viability. Calculate IC₅₀/EC₅₀ values by fitting the data to a dose-response curve.

Conclusion

DHX9 is a pivotal regulator of R-loop homeostasis, and its inhibition represents a validated therapeutic strategy for cancers with specific genetic backgrounds, such as MSI-H/dMMR. The mechanism of action for inhibitors like this compound and ATX968 is driven by the accumulation of unresolved R-loops, which leads to catastrophic levels of replication stress, DNA damage, and ultimately, apoptotic cell death. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the effects of DHX9 inhibition and further explore its potential in drug development.

References

- 1. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. N 2-Alkyl-dG lesions elicit R-loop accumulation in the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 12. This compound| CAS NO:2973401-57-7| GlpBio [glpbio.cn]

- 13. 化合物 this compound|T86199|TargetMol - ChemicalBook [m.chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. High-resolution, strand-specific R-loop mapping via S9.6-based DNA:RNA ImmunoPrecipitation and high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. RNA-DNA hybrid (R-loop) immunoprecipitation mapping: an analytical workflow to evaluate inherent biases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 22. ch.promega.com [ch.promega.com]

- 23. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for Testing Dhx9-IN-3 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] Its dysregulation has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[3][4][5] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of Dhx9-IN-3, a novel inhibitor of DHX9. The following protocols will enable researchers to assess the inhibitor's impact on cell viability, its ability to induce DNA damage and replication stress, and its effect on key signaling pathways modulated by DHX9.

Mechanism of Action of DHX9 and Rationale for Inhibition

DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, such as R-loops (RNA:DNA hybrids), which can otherwise impede replication and transcription.[1][3] By resolving these structures, DHX9 plays a critical role in preventing replication stress and DNA damage.[3][6] Inhibition of DHX9 is expected to lead to the accumulation of R-loops and unresolved DNA secondary structures, causing replication fork stalling, DNA damage, and ultimately, cell cycle arrest or apoptosis, particularly in cancer cells that are often under high replicative stress.[6][7] Furthermore, DHX9 is involved in the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[8][9]

I. Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.

A. MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][10][11]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., colorectal cancer cell line HCT116, or a relevant cell line for your research) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5][10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Expected Quantitative Data:

The following table presents representative data for a potent DHX9 inhibitor, ATX968, which can serve as a benchmark for evaluating this compound.

| Cell Line | Treatment | Incubation Time (days) | IC50 (µM) |

| HCT116 (MSI-H) | ATX968 | 10 | ~0.1 |

| LS411N (MSI-H) | ATX968 | 10 | ~0.2 |

| NCI-H747 (MSS) | ATX968 | 10 | >10 |

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable. Data adapted from studies on ATX968, a known DHX9 inhibitor.[6][12]

II. DNA Damage and Replication Stress Assays

These assays directly assess the mechanistic consequences of DHX9 inhibition.

A. γ-H2AX Immunofluorescence for DNA Double-Strand Breaks

Phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early marker of DNA double-strand breaks (DSBs).[13][14]

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at various concentrations for 24-48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[15]

-

Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γH2AX antibody) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse) for 1 hour at room temperature in the dark.[16]

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per cell. An increase in the number of foci indicates an increase in DNA damage.

B. R-loop Detection by Immunofluorescence

This assay visualizes the accumulation of R-loops, a direct consequence of DHX9 inhibition.[1][17]

Protocol:

-

Cell Culture and Treatment: As described for the γ-H2AX assay.

-

Fixation and Permeabilization: Fix cells with ice-cold methanol for 10 minutes and then with acetone for 1 minute.

-

Blocking: Block with 3% BSA and 0.1% Tween 20 in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the S9.6 antibody, which specifically recognizes RNA:DNA hybrids, overnight at 4°C.[1][17]

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: As described above.

-

Imaging and Analysis: Acquire images using a confocal microscope and quantify the nuclear fluorescence intensity.

Expected Quantitative Data:

| Cell Line | Treatment | R-loop Nuclear Intensity (Arbitrary Units) | γ-H2AX Foci per Cell |

| HCT116 | Vehicle Control | 100 ± 15 | 5 ± 2 |

| HCT116 | This compound (IC50) | 350 ± 40 | 25 ± 5 |

| HCT116 | This compound (2x IC50) | 500 ± 55 | 40 ± 8 |

Data are hypothetical and represent expected trends.

III. Apoptosis Assay

This assay determines if the observed reduction in cell viability is due to programmed cell death.

A. Annexin V/Propidium Iodide (PI) Staining

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.[18][19]

Protocol:

-

Cell Treatment: Treat cells with this compound for 48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[19]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Expected Quantitative Data:

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |

| HCT116 | Vehicle Control | 2 ± 0.5 | 1 ± 0.3 |

| HCT116 | This compound (IC50) | 15 ± 2.1 | 8 ± 1.5 |

| HCT116 | This compound (2x IC50) | 30 ± 3.5 | 15 ± 2.0 |

Data are hypothetical and represent expected trends.

IV. Signaling Pathway Analysis

This assay investigates the effect of DHX9 inhibition on downstream signaling pathways.

A. NF-κB Reporter Assay

DHX9 has been shown to interact with components of the NF-κB signaling pathway and act as a transcriptional coactivator.[9]

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Compound Treatment: After 24 hours, treat the cells with this compound for a specified period (e.g., 6-24 hours).[4]

-

Pathway Stimulation: Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α) for the final 6 hours of treatment.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[20]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in luciferase activity upon this compound treatment would indicate an inhibitory effect on the NF-κB pathway.

Expected Quantitative Data:

| Treatment | TNF-α Stimulation | Normalized Luciferase Activity (RLU) |

| Vehicle Control | - | 1.0 ± 0.1 |

| Vehicle Control | + | 10.0 ± 1.2 |

| This compound (IC50) | + | 5.5 ± 0.8 |

| This compound (2x IC50) | + | 3.0 ± 0.5 |

RLU: Relative Light Units. Data are hypothetical and represent expected trends.

V. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: DHX9 signaling and the impact of its inhibition.

Caption: Workflow for evaluating this compound efficacy.

References

- 1. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 15. crpr-su.se [crpr-su.se]

- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. Apoptosis Assays [sigmaaldrich.com]

- 19. docs.abcam.com [docs.abcam.com]

- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Application Notes and Protocols for Dhx9-IN-3 in the Colorectal Cancer Cell Line LS411N

Introduction

DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Notably, elevated expression of DHX9 is observed in several cancer types, including colorectal cancer, and is often associated with a poor prognosis.[1][2][4] Recent research has identified a strong dependency on DHX9 for the proliferation of microsatellite instable-high (MSI-H) tumors with deficient mismatch repair (dMMR), making it a compelling therapeutic target in this subset of colorectal cancers.[1][2][5][6]

The LS411N cell line is an established model for MSI-H/dMMR colorectal cancer and has been shown to be sensitive to DHX9 inhibition.[1][6] Dhx9-IN-3 and its analogs, such as ATX968, are potent and selective small-molecule inhibitors of DHX9's helicase activity.[2][5][6] These inhibitors have been demonstrated to selectively suppress the proliferation of MSI-H/dMMR colorectal cancer cells, including LS411N, both in vitro and in vivo.[1][2][6][7]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the LS411N colorectal cancer cell line.

Mechanism of Action

Inhibition of DHX9 in MSI-H/dMMR colorectal cancer cells like LS411N leads to a cascade of cellular events that ultimately result in cell death. The proposed mechanism is as follows:

-

Increased R-loop Formation : DHX9 plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA.[5] Inhibition of DHX9's helicase activity leads to the accumulation of these R-loops.[5]

-

Replication Stress and DNA Damage : The persistence of R-loops can impede the progression of replication forks, leading to replication stress and subsequent DNA damage.[1][5][6]

-

Cell Cycle Arrest and Apoptosis : The cellular response to extensive replication stress and DNA damage is the activation of cell cycle checkpoints, leading to cell cycle arrest, and the initiation of the apoptotic cell death program.[1][5][6][7] In LS411N cells specifically, DHX9 knockdown has been shown to cause G2 phase accumulation in the cell cycle.[2]

Quantitative Data

The following table summarizes the reported in vitro efficacy of a DHX9 inhibitor (an exemplified compound from a patent by Accent Therapeutics, potentially similar or identical to this compound/ATX968) in the LS411N cell line.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| Exemplified Compound | LS411N | CellTiter-Glo | IC50 | 0.0036 µM | [8] |

| ATX968 | LS411N | Cell Viability | IC50 | <1 µmol/L | [6] |

Signaling Pathway Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 4. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]

- 7. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]

- 8. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]

Application Notes for In Vitro Helicase Assay using Dhx9-IN-3

Introduction

DExH-Box Helicase 9 (Dhx9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] Dhx9's ability to unwind DNA, RNA, and DNA-RNA hybrid structures makes it a significant factor in cellular health and disease.[2][3] Its dysregulation has been implicated in various cancers, rendering it an attractive target for therapeutic intervention.[1] Dhx9-IN-3 is a potent small molecule inhibitor of Dhx9, demonstrating significant anti-proliferative effects in cancer cell lines.[4] This document provides a detailed protocol for an in vitro helicase assay to characterize the inhibitory activity of this compound and other potential modulators of Dhx9.

Assay Principle

The described in vitro helicase assay is a fluorescence-based method designed for high-throughput screening. The assay utilizes a double-stranded RNA (dsRNA) substrate labeled with a fluorophore (TAMRA) on one strand and a quencher (Black Hole Quencher, BHQ) on the complementary strand.[5] In their annealed state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon the addition of recombinant Dhx9 and ATP, the helicase unwinds the dsRNA substrate. This strand separation leads to the dissociation of the fluorophore and quencher, resulting in a quantifiable increase in fluorescence.[5] The inhibitory effect of compounds like this compound can be determined by measuring the reduction in the fluorescence signal in their presence.

Data Presentation

Table 1: Inhibitory Activity of this compound on Dhx9 Helicase Activity

| Compound | Target | Assay Type | IC50 (nM) | Cell-based Anti-proliferative IC50 (LS411N cells) (nM) |

| This compound | Dhx9 | In Vitro Helicase Assay | ~10-100 (Estimated) | 8.7[4] |

Note: The in vitro IC50 is an estimation based on graphical data from commercially available assay kits. The precise value may vary depending on experimental conditions.

Table 2: Reagents and Materials for In Vitro Dhx9 Helicase Assay

| Reagent/Material | Supplier | Catalog Number (Example) | Storage Temperature |

| Recombinant Human Dhx9 (aa 150-1150) | BPS Bioscience | 102248 | -80°C |

| Fluorogenic Dhx9 Substrate (TAMRA/BHQ labeled dsRNA) | BPS Bioscience | 83685 | -80°C |

| 10X Assay Buffer | Varies | - | 4°C |

| ATP (4 mM solution) | Varies | - | -20°C |

| This compound | MedchemExpress | HY-139243 | -20°C (in DMSO) |

| DMSO | Varies | - | Room Temperature |

| Black, low-binding 384-well plates | Varies | - | Room Temperature |